

HPG1860: Preclinical Dose-Response Studies and Experimental Protocols

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Compound of Interest		
Compound Name:	HPG1860	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

HPG1860 is a novel, non-bile acid farnesoid X receptor (FXR) agonist currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH).[1][2] Preclinical studies in various animal models have demonstrated the dose-dependent efficacy of **HPG1860** in improving markers of liver injury, steatosis, inflammation, and fibrosis.[1] This document provides a detailed overview of the preclinical dose-response studies of **HPG1860**, including a summary of key quantitative data, detailed experimental protocols for the cited studies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] Activation of FXR has been shown to have beneficial effects in preclinical models of liver disease, making it an attractive therapeutic target for NASH. **HPG1860** is a potent and selective FXR agonist that has demonstrated promising preclinical activity.[1][4] These application notes are intended to provide researchers with a comprehensive resource for understanding the preclinical data supporting **HPG1860** and to facilitate the design of future studies.



Data Presentation: Summary of Preclinical Dose-Response Studies

The following tables summarize the key quantitative data from preclinical studies of **HPG1860** in mouse models of NASH.

Table 1: In Vivo Efficacy of **HPG1860** in High-Fat Diet (HFD) and Carbon Tetrachloride (CCl4)-Induced NASH Mouse Models[1][5]

Parameter	1 mg/kg HPG1860	3 mg/kg HPG1860	10 mg/kg HPG1860	Obeticholic Acid (30 mg/kg)	Vehicle Control
ALT Reduction	Substantial Decrease	Substantial Decrease	Substantial Decrease	-	MASH Control
AST Reduction	Substantial Decrease	Substantial Decrease	Substantial Decrease	-	MASH Control
Steatosis Reduction	Dose- dependent reduction	Dose- dependent reduction	Complete Clearance	-	MASH Control
NAFLD Activity Score (NAS)	Statistically significant improvement	Statistically significant improvement	Statistically significant improvement	Better or equal efficacy	MASH Control
Liver Inflammation	Effective Alleviation	Effective Alleviation	Effective Alleviation	-	MASH Control
Liver Fibrosis	Modest Amelioration	Modest Amelioration	Modest Amelioration	-	MASH Control

Data presented is relative to the MASH control group. **HPG1860** at 1 mg/kg displayed better or equal efficacy than Obeticholic Acid (OCA) at 30 mg/kg in this MASH model.[5]

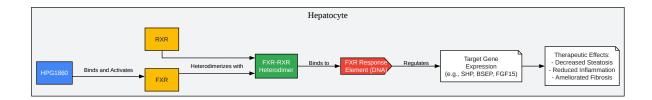
Table 2: Pharmacokinetic Profile of **HPG1860** in Preclinical Models[1]



Species	Oral Bioavailability	Plasma Clearance
Mice	77.2%	Low
Rats	52.1%	Low
Dogs	59.4%	Low

Signaling Pathway

HPG1860 functions as an agonist of the Farnesoid X Receptor (FXR). The diagram below illustrates the signaling pathway activated by **HPG1860**.



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Caption: **HPG1860** activates the FXR signaling pathway in hepatocytes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of **HPG1860**.

In Vivo Efficacy in NASH Mouse Models

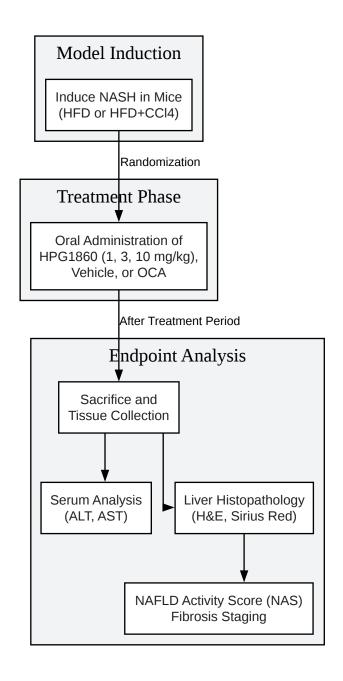
Objective: To evaluate the dose-dependent efficacy of **HPG1860** in reducing liver injury, steatosis, inflammation, and fibrosis in established mouse models of Nonalcoholic Steatohepatitis (NASH).



Models:

- High-Fat Diet (HFD)-induced NASH model: Mice are fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis.
- Carbon Tetrachloride (CCl4)-induced NASH model: A combination of a high-fat diet and low-dose CCl4 injections are used to accelerate the progression to liver fibrosis.[1][5]

Experimental Workflow:





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Caption: General workflow for preclinical efficacy studies of **HPG1860**.

Detailed Protocol:

- Animal Model Induction:
 - Male C57BL/6J mice are typically used.
 - For the HFD model, mice are fed a diet with 45-60% of calories from fat for a period of 12-16 weeks.
 - For the HFD+CCl4 model, mice on a high-fat diet receive intraperitoneal injections of CCl4 (e.g., 0.2 μL/g body weight) twice weekly for 8-12 weeks.
- Drug Administration:
 - HPG1860 is formulated for oral gavage.
 - Animals are randomly assigned to treatment groups: Vehicle control, HPG1860 (1, 3, and 10 mg/kg), and a positive control such as Obeticholic Acid (30 mg/kg).[5]
 - Dosing is typically performed once daily for a period of 4-8 weeks.
- Endpoint Analysis:
 - Serum Biochemistry: Blood is collected at the end of the study to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
 - Liver Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin.
 Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
 - NAFLD Activity Score (NAS): The severity of NASH is scored based on the histological evaluation of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2).



• Fibrosis Staging: The degree of fibrosis is staged based on the Sirius Red staining.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of **HPG1860** in different species.

Protocol:

- Animals: Mice, rats, and dogs are used for pharmacokinetic studies.[1]
- Administration: HPG1860 is administered both intravenously (for clearance determination) and orally (for bioavailability assessment).
- Blood Sampling: Blood samples are collected at various time points after drug administration.
- Bioanalysis: Plasma concentrations of HPG1860 are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, halflife, and oral bioavailability, are calculated using standard non-compartmental analysis.

Conclusion

The preclinical data for **HPG1860** demonstrate a clear dose-response relationship in rodent models of NASH. The compound effectively reduces markers of liver damage, steatosis, and inflammation in a dose-dependent manner.[1] Furthermore, **HPG1860** exhibits a favorable pharmacokinetic profile with good oral bioavailability in multiple species.[1] These findings strongly support the ongoing clinical development of **HPG1860** for the treatment of NASH. The protocols outlined in this document provide a framework for conducting further preclinical investigations of **HPG1860** and other FXR agonists.

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